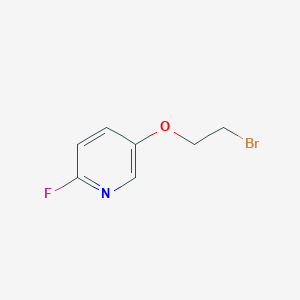

Pyridine, 5-(2-bromoethoxy)-2-fluoro-

Description

Significance of Substituted Pyridines in Contemporary Organic Chemistry

Substituted pyridines, which are derivatives of the parent aromatic heterocycle pyridine (B92270), are fundamental scaffolds in modern organic chemistry. The pyridine ring is a structural motif found in a vast number of biologically active compounds, including many top-selling pharmaceuticals and vital natural products like certain vitamins and alkaloids. Their importance is also crucial in the development of novel treatments for a range of medical conditions, including neurological, metabolic, and cardiovascular diseases.

The nitrogen atom in the pyridine ring imparts unique electronic properties, making it electron-deficient compared to benzene. This influences its reactivity, rendering it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. The ability to modify the pyridine ring with various functional groups allows chemists to fine-tune the steric and electronic properties of molecules, which is a critical aspect of drug design and materials science. Furthermore, substituted pyridines are widely used as ligands in transition-metal catalysis, enabling a wide array of chemical transformations.

Strategic Importance of Halogenated Pyridine Scaffolds in Synthetic Design

The introduction of halogen atoms onto a pyridine ring dramatically enhances its synthetic utility, creating a "scaffold" that can be selectively functionalized. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the halogen atom dictate its reactivity, providing chemists with a powerful tool for strategic synthetic planning.

For instance, in a di-halogenated pyridine like 5-bromo-2-fluoropyridine (B45044), the two halogens exhibit distinct chemical behaviors. ossila.com

Fluorine: The fluorine atom at the 2-position is highly activating for nucleophilic aromatic substitution (SNAr). Due to the high electronegativity of fluorine, the C-F bond is polarized, making the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles. The reaction of 2-fluoropyridine (B1216828) with a nucleophile like sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. researchgate.netepfl.ch This high reactivity allows for the introduction of a wide range of oxygen, nitrogen, sulfur, and carbon-based functional groups under relatively mild conditions. nih.gov

Bromine: A bromine atom on the pyridine ring, by contrast, is an excellent participant in transition-metal-catalyzed cross-coupling reactions. ossila.com It readily undergoes reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

This differential reactivity allows for sequential, site-selective modifications of the pyridine core, making halogenated pyridines exceptionally versatile building blocks in multistep syntheses. ossila.com

Role of Ether-Linked Moieties in Fine Chemical Synthesis

Ether linkages (R-O-R') are prevalent in organic chemistry and play a significant role in the design of functional molecules. The incorporation of an ether moiety can profoundly influence a molecule's physicochemical properties. alfa-chemistry.com For example, ether groups can increase solubility, modulate lipophilicity, and improve metabolic stability by making a molecule less susceptible to oxidative metabolism. These characteristics are highly desirable in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates.

Beyond property modulation, ether groups often serve as stable and flexible linkers or spacers, connecting different parts of a molecule. nih.gov This is crucial in the design of complex architectures where specific spatial arrangements of functional groups are required. The Williamson ether synthesis, a classic and robust method involving the reaction of an alkoxide with an alkyl halide, remains a widely used strategy for creating these linkages in both laboratory and industrial settings. francis-press.comwikipedia.org The chemical stability of the ether bond ensures that this linker remains intact throughout subsequent synthetic steps and under physiological conditions. alfa-chemistry.com

Overview of Pyridine, 5-(2-bromoethoxy)-2-fluoro- as a Versatile Intermediate

Pyridine, 5-(2-bromoethoxy)-2-fluoro- (CAS No. 1018975-85-3) is a prime example of a multifunctional synthetic intermediate that combines the strategic advantages of the aforementioned structural motifs. bldpharm.com Its structure features three distinct points of reactivity, making it a highly valuable tool for constructing more complex molecules.

A plausible synthetic route to this compound is the Williamson ether synthesis, reacting a salt of 5-hydroxy-2-fluoropyridine with 1,2-dibromoethane (B42909). This method leverages established and reliable chemistry to build the target molecule. wikipedia.org

| Property | Data |

| CAS Number | 1018975-85-3 |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| SMILES Code | FC1=NC=C(OCCBr)C=C1 |

Data sourced from chemical supplier catalogs. bldpharm.com

The versatility of Pyridine, 5-(2-bromoethoxy)-2-fluoro- stems from the orthogonal reactivity of its functional groups. A chemist can selectively address each reactive site to build molecular complexity in a controlled manner.

| Functional Group | Position | Primary Reactivity | Potential Transformations |

| Fluoro Group | C2 of Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement by O-, N-, S-, or C-nucleophiles. |

| Ether Linkage | C5 of Pyridine Ring | Structural Spacer | Provides conformational flexibility and modulates solubility/lipophilicity. |

| Bromo Group | Terminal on Ethoxy Chain | Nucleophilic Substitution (SN2) | Acts as an alkylating agent; displacement by various nucleophiles to attach new functional groups. |

This trifunctional nature allows for a modular approach to synthesis. For example, the 2-fluoro position can first be substituted with a desired nucleophile. Subsequently, the terminal bromine on the ethoxy side chain can be used as a handle to attach another molecular fragment via a second nucleophilic substitution reaction. savemyexams.com This capacity for sequential and selective functionalization makes Pyridine, 5-(2-bromoethoxy)-2-fluoro- an exemplary building block for creating diverse chemical libraries and complex target structures in pharmaceutical and materials science research.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

5-(2-bromoethoxy)-2-fluoropyridine |

InChI |

InChI=1S/C7H7BrFNO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |

InChI Key |

ZUPHFHJQWGHFKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OCCBr)F |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 5 2 Bromoethoxy 2 Fluoro

Retrosynthetic Analysis of the 2-Fluoro-5-(2-bromoethoxy)pyridine Scaffold

A logical retrosynthetic analysis of the target molecule, Pyridine (B92270), 5-(2-bromoethoxy)-2-fluoro-, points to the disconnection of the ether linkage. This C-O bond disconnection is a common and effective strategy in the synthesis of aryl ethers. This primary disconnection reveals two key synthons: a nucleophilic 2-fluoro-5-hydroxypyridine (B1302969) precursor and an electrophilic 2-bromoethoxy moiety.

This retrosynthetic approach allows for a modular synthesis, where the two key fragments can be prepared separately and then coupled in the final step. The core of this strategy lies in the efficient synthesis of the 2-fluoro-5-hydroxypyridine intermediate and the subsequent successful etherification.

Precursor Synthesis and Halogenation Strategies

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. This section details the common strategies for synthesizing 2-fluoro-5-hydroxypyridine and for introducing the necessary bromine atom into the ethoxy side chain.

Approaches to 2-Fluoro-5-hydroxypyridine or its Derivatives

Several synthetic routes have been developed for the preparation of 2-fluoro-5-hydroxypyridine, a crucial intermediate. One common method involves the demethylation of 5-fluoro-2-methoxypyridine. This reaction is typically achieved by treatment with a strong acid, such as hydrobromic acid or hydrochloric acid, at elevated temperatures. chemicalbook.com

Another viable approach starts from 2-chloro-5-nitropyridine. The synthesis proceeds through a series of transformations including nucleophilic substitution of the chloro group with a methoxy (B1213986) group, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The fluorine atom can be introduced at a later stage via a Sandmeyer-type reaction or by utilizing fluorinating agents.

A further alternative involves the hydrolysis of 2-chloro-5-fluoropyrimidine. This method takes advantage of the reactivity of the pyrimidine (B1678525) ring, where selective reduction can be followed by hydrolysis to yield the desired hydroxypyridine derivative. google.com

| Starting Material | Key Reagents | Product | Reference |

| 5-Fluoro-2-methoxypyridine | HBr or HCl | 2-Fluoro-5-hydroxypyridine | chemicalbook.com |

| 2-Chloro-5-nitropyridine | 1. NaOMe 2. Fe/HCl 3. NaNO2, H2SO4 | 2-Fluoro-5-hydroxypyridine | guidechem.com |

| 2,4-Dichloro-5-fluoropyrimidine | 1. Selective reduction 2. Hydrolysis | 2-Fluoro-5-hydroxypyridine | google.com |

Introduction of the Bromine Atom into the Ethoxy Moiety

The 2-bromoethoxy fragment is typically introduced using a bifunctional reagent where one functional group reacts to form the ether linkage, leaving the bromine atom intact. The most common and commercially available reagent for this purpose is 1,2-dibromoethane (B42909). In this scenario, one bromine atom acts as a leaving group during the etherification reaction, while the other remains in the final product.

Alternatively, 2-bromoethanol (B42945) can be utilized, particularly in reactions like the Mitsunobu reaction, where the hydroxyl group is activated for nucleophilic substitution by the hydroxypyridine. The choice of reagent depends on the specific etherification methodology employed.

Etherification Reactions for the Installation of the 2-Bromoethoxy Group

The final and crucial step in the synthesis of Pyridine, 5-(2-bromoethoxy)-2-fluoro- is the formation of the ether bond between the 2-fluoro-5-hydroxypyridine core and the 2-bromoethoxy side chain. Several classical and modern etherification methods can be employed for this transformation.

Nucleophilic Substitution of Pyridine Precursors with 2-Bromoethanol Derivatives

The Williamson ether synthesis is a widely used and robust method for the preparation of ethers. wikipedia.org This reaction involves the deprotonation of the hydroxyl group of 2-fluoro-5-hydroxypyridine with a suitable base to form a pyridinolate anion. This nucleophilic anion then displaces a halide from an electrophilic partner, such as 1,2-dibromoethane.

Common bases used for the deprotonation step include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 reaction. wikipedia.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial in reactions involving a solid base and an organic solvent, by enhancing the solubility and reactivity of the nucleophile. crdeepjournal.org

Table of Williamson Ether Synthesis Conditions

| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 1,2-dibromoethane | 25-80 | 50-80 |

| K2CO3 | Acetonitrile | 1,2-dibromoethane | Reflux | 60-90 |

Another powerful method for this transformation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of the hydroxyl group of 2-fluoro-5-hydroxypyridine into an ether under mild conditions. The reaction proceeds by activating the hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by a nucleophile, in this case, the bromide ion from an external source if 2-bromoethanol is used as the alcohol component. More commonly, the hydroxypyridine acts as the nucleophile attacking an activated 2-bromoethanol.

Catalytic Coupling Reactions for Pyridine Ether Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. The Ullmann condensation, a classical copper-catalyzed reaction, can be employed for the synthesis of aryl ethers. wikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at high temperatures. In the context of the target molecule, this could involve the reaction of a halogenated 2-fluoropyridine (B1216828) with sodium 2-bromoethoxide.

More modern variations of C-O coupling reactions, such as the Buchwald-Hartwig amination protocol adapted for ether synthesis, utilize palladium catalysts with specialized phosphine ligands. organic-chemistry.orgjk-sci.com These methods often proceed under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction. The reaction would involve the coupling of 2-fluoro-5-hydroxypyridine with a bromo- or chloro-substituted ethanol (B145695) derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table of Catalytic Coupling Reactions for Etherification

| Reaction Name | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Ullmann Condensation | CuI or Cu2O | (e.g., Phenanthroline) | K2CO3 or Cs2CO3 | Pyridine or DMF |

Directed ortho-Metalation and Subsequent Functionalization in Fluoropyridine Synthesis

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researcher.life The reaction involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researcher.lifenih.gov The DMG, a functional group containing a heteroatom, coordinates to the lithium cation, positioning the base to abstract a nearby proton and forming a stabilized organolithium intermediate. researcher.life This intermediate can then react with a wide range of electrophiles to introduce a new substituent with high precision. researcher.life

In the context of fluoropyridine synthesis, DoM offers a precise tool for building highly substituted scaffolds. While the fluorine atom itself is a weak DMG, other functional groups on the pyridine ring can steer the metalation. For pyridine derivatives, direct lithiation can be complicated by the nucleophilic addition of the organolithium reagent to the electron-deficient ring. harvard.edu However, the presence of a potent DMG can make ortho-metalation the dominant pathway. harvard.edu

For a hypothetical synthesis of a precursor to Pyridine, 5-(2-bromoethoxy)-2-fluoro-, one might start with a 2-fluoropyridine bearing a suitable DMG at the 5-position, such as a protected alcohol (e.g., -OMOM) or a carbamate. This DMG would direct lithiation to the C-4 or C-6 position, allowing for the introduction of other functional groups. While DoM is not the most direct method for installing the 2-bromoethoxy side chain itself, it is a key methodology for creating the complex, functionalized fluoropyridine core upon which such side chains are built. The choice of base, solvent, and temperature is critical to prevent side reactions and ensure high yields.

Table 1: Key Factors in Directed ortho-Metalation of Pyridines

| Factor | Description | Common Examples | Rationale |

|---|---|---|---|

| Directing Group (DMG) | A functional group that coordinates the organolithium reagent to facilitate ortho-deprotonation. | -CONR₂, -OR, -SO₂NR₂, -NHCO₂R | The strength of the DMG dictates the efficiency and regioselectivity of the metalation. harvard.edu |

| Base | A strong, non-nucleophilic base is required for deprotonation. | n-BuLi, s-BuLi, LDA, LiTMP | The choice of base depends on the acidity of the proton and the stability of the starting material. nih.gov |

| Solvent | Typically aprotic, polar solvents that can solvate the lithium cation. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | The solvent influences the aggregation state and reactivity of the organolithium base. |

| Temperature | Reactions are run at low temperatures to prevent side reactions and decomposition of the lithiated intermediate. | -78 °C to 0 °C | Low temperatures enhance the kinetic selectivity of the deprotonation step. |

| Electrophile | A reagent that reacts with the newly formed aryllithium species. | CO₂, I₂, TMSCl, Aldehydes, Alkyl halides | The electrophile determines the functional group that is introduced onto the pyridine ring. |

Yield Optimization and Scalability Considerations in Synthetic Protocols

While DoM is excellent for creating complex cores, the final installation of the 5-(2-bromoethoxy) group would most plausibly be achieved via a Williamson ether synthesis. wikipedia.org This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org In this case, the reaction would be between 2-fluoro-5-hydroxypyridine and 1,2-dibromoethane.

Yield Optimization

Optimizing the yield for this synthesis requires careful control over several reaction parameters to maximize the formation of the desired product and minimize side reactions. Key variables include the choice of base, solvent, temperature, and stoichiometry.

Base Selection : The base must be strong enough to fully deprotonate the hydroxyl group of 2-fluoro-5-hydroxypyridine but not so reactive that it causes decomposition. Sodium hydride (NaH) is a common choice for its strength and the irreversible nature of the deprotonation. libretexts.org Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be effective, often requiring higher temperatures but offering easier handling.

Solvent Effects : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal for Sₙ2 reactions because they solvate the cation (Na⁺ or K⁺) while leaving the alkoxide nucleophile relatively free and reactive. masterorganicchemistry.com

Temperature Control : The reaction temperature must be high enough to ensure a reasonable rate but low enough to prevent side reactions, such as elimination of HBr from 1,2-dibromoethane or a second substitution reaction leading to a dimeric byproduct.

Stoichiometry : Using a molar excess of 1,2-dibromoethane can help ensure that the pyridinolate reacts to form the desired product rather than reacting with a second molecule of pyridinolate.

Table 2: Parameters for Yield Optimization of Williamson Ether Synthesis

| Parameter | Option 1 | Option 2 | Option 3 | Optimization Goal |

|---|---|---|---|---|

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | Achieve complete deprotonation without degrading reactants. |

| Solvent | Dimethylformamide (DMF) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | Maximize Sₙ2 reaction rate by using a polar aprotic solvent. |

| Temperature | Room Temperature | 50-60 °C | 80-100 °C | Balance reaction rate against the formation of byproducts. |

| Reactant Ratio | 1:1.2 (Pyridinol:Dibromoethane) | 1:2 (Pyridinol:Dibromoethane) | 1:5 (Pyridinol:Dibromoethane) | Minimize dimer formation and maximize product yield. |

Scalability Considerations

Transitioning a synthetic protocol from a laboratory scale to industrial production introduces a new set of challenges related to safety, cost, efficiency, and environmental impact.

Safety and Reagent Handling : Reagents like sodium hydride are highly flammable and require specialized handling procedures and equipment on a large scale. The exothermicity of the reaction must be managed with appropriate cooling systems to prevent thermal runaway.

Cost and Availability : The cost of starting materials (2-fluoro-5-hydroxypyridine, 1,2-dibromoethane), solvents, and reagents becomes a major factor in the economic viability of the process.

Process and Purification : On a large scale, purification methods like column chromatography are generally avoided due to cost and solvent waste. The synthesis must be designed to produce a product that can be isolated and purified through more scalable techniques like crystallization or distillation.

Waste Management : Industrial synthesis must account for the disposal of large volumes of solvent and chemical byproducts in an environmentally responsible and cost-effective manner.

Table 3: Scalability Factors for the Synthesis of Pyridine, 5-(2-bromoethoxy)-2-fluoro-

| Factor | Laboratory Scale Consideration | Industrial Scale Consideration |

|---|---|---|

| Reagent Handling | Manual addition of NaH. | Automated, inert-atmosphere solids charging systems. |

| Thermal Management | Ice bath for cooling. | Jacketed reactors with controlled heating/cooling fluid circulation. |

| Purification | Flash column chromatography. | Recrystallization, distillation, or liquid-liquid extraction. |

| Solvent Usage | High solvent-to-reagent ratio is common. | Minimized solvent volume to reduce cost and waste. |

| Cost Analysis | Primarily focused on reagent cost for a single batch. | Considers cost per kilogram, throughput, and waste disposal costs. |

Chemical Transformations and Reactivity Profile of Pyridine, 5 2 Bromoethoxy 2 Fluoro

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Fluoro Position

The 2-fluoro substituent on the pyridine (B92270) ring is highly activated towards nucleophilic aromatic substitution. This reactivity is a consequence of the electron-withdrawing effect of the pyridine nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The formation of this intermediate is typically the rate-determining step, and the high electronegativity of fluorine facilitates the initial attack of the nucleophile, making it a better leaving group in this context than chlorine, bromine, or iodine. libretexts.org

Amination Reactions for the Synthesis of 2-Aminopyridine (B139424) Derivatives

The displacement of the 2-fluoro substituent by nitrogen nucleophiles is a common and efficient method for the synthesis of 2-aminopyridine derivatives. These compounds are valuable scaffolds in medicinal chemistry. The reaction can be carried out with a variety of primary and secondary amines. While specific studies on 5-(2-bromoethoxy)-2-fluoropyridine are not detailed in the reviewed literature, the reactivity is well-established for other 2-fluoropyridine (B1216828) substrates and is expected to proceed analogously. The reaction is typically promoted by a base in a polar aprotic solvent.

Research on related 2-halopyridines demonstrates that these amination reactions can be performed under various conditions, including transition-metal-free methods that rely on the inherent reactivity of the substrate. rsc.org The choice of conditions can influence chemoselectivity when other reactive sites are present. For the target molecule, conditions favoring SNAr over SN2 at the side chain would typically involve strong bases and high temperatures.

Table 1: Representative Conditions for Amination of 2-Fluoropyridines

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine | K₂CO₃, DMSO, heat | 2-Aminopyridine |

| Benzylamine | Solvent-free, heat | 2-(Benzylamino)pyridine |

Data extrapolated from studies on analogous 2-fluoropyridine systems.

Alkoxylation and Aryloxylation Reactions

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the 2-fluoro group to form 2-alkoxypyridines and 2-aryloxypyridines. These reactions broaden the molecular diversity achievable from the 2-fluoropyridine core. The reaction of 2-fluoropyridines with sodium ethoxide, for example, proceeds significantly faster than with the corresponding 2-chloropyridine, highlighting the enhanced reactivity of the fluoro substituent.

The reaction conditions typically involve treating the 2-fluoropyridine substrate with an alcohol in the presence of a strong base (like NaH or KOH) to generate the alkoxide nucleophile in situ, or with a pre-formed alkali metal alkoxide or phenoxide.

Thiolation and Sulfonylation Reactions

The introduction of sulfur-containing functional groups at the 2-position can be achieved through SNAr reactions with sulfur nucleophiles.

Thiolation: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the 2-fluoro group, leading to the formation of 2-thio-substituted pyridines. These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. An alternative approach involves the use of thiol surrogates, such as potassium xanthate, which can generate the sulfur nucleophile under the reaction conditions. acs.org This method has been successfully applied to the synthesis of complex heterocyclic systems derived from 2-fluoropyridines. acs.org

Sulfonylation: Aryl and alkyl sulfones can be synthesized by reacting 2-fluoropyridines with sulfinate salts (RSO₂Na). rsc.org Sodium sulfinates are versatile reagents that can act as effective nucleophiles to form C-S bonds. rsc.org The reaction involves the nucleophilic attack of the sulfinate anion on the electron-deficient C2 carbon of the pyridine ring, displacing the fluoride (B91410) ion. This methodology provides access to 2-pyridyl sulfones, which are important structural motifs in various biologically active compounds. nih.gov

Table 2: SNAr Reactions with Sulfur Nucleophiles

| Nucleophile Type | Reagent Example | Product Functional Group |

|---|---|---|

| Thiol Surrogate | Potassium Xanthate | Thioether (after modification) |

| Thiophenol | Thiophenol, Base | Aryl Thioether |

Regioselective Transformations and Substrate Scope in SNAr

The SNAr reaction on Pyridine, 5-(2-bromoethoxy)-2-fluoro- is highly regioselective. The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. With the leaving group at the 2-position, nucleophilic attack occurs exclusively at this carbon. The 5-(2-bromoethoxy) substituent has a minor electronic influence on the reaction rate compared to the powerful activating effect of the ring nitrogen, but it does not alter the site of substitution.

The primary challenge in the chemistry of this molecule is managing the chemoselectivity between the SNAr reaction at the C2-fluoro position and the SN2 reaction at the bromoethoxy side chain. Generally, conditions that favor SNAr, such as the use of strong, non-hindered bases and polar aprotic solvents (e.g., DMSO, DMF), will promote reaction at the pyridine ring. The substrate scope for the SNAr reaction is broad, encompassing a wide range of nitrogen, oxygen, and sulfur nucleophiles, as detailed in the preceding sections.

Reactions Involving the 5-(2-bromoethoxy) Side Chain

Nucleophilic Displacement of the Terminal Bromine Atom

The 2-bromoethoxy side chain features a primary alkyl bromide, which is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. bloomtechz.com This allows for the introduction of a wide variety of functional groups at the terminus of the ethoxy chain. The reactivity of this group is analogous to that of (2-bromoethyl)benzene, which readily undergoes substitution with various nucleophiles. bloomtechz.com

Typical SN2 conditions, such as using nucleophilic salts (e.g., sodium azide, sodium cyanide) in polar aprotic solvents like acetone (B3395972) or DMF at moderate temperatures, would favor substitution at this position. These conditions are generally milder than those required for SNAr and would likely allow for selective functionalization of the side chain while leaving the 2-fluoro group intact. Strong bases, however, could induce a competing E2 elimination reaction, leading to the formation of a vinyl ether side chain. bloomtechz.com

Table 3: Potential SN2 Transformations of the 5-(2-bromoethoxy) Side Chain

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 2-Azidoethoxy |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyanoethoxy |

| Amine | Ammonia, Primary/Secondary Amines | 2-Aminoethoxy |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)ethoxy |

Transformations are based on established SN2 reactivity of primary alkyl bromides. bloomtechz.com

Formation of Amine, Thiol, or Alkoxide Derivatives

The 2-fluoro substituent on the pyridine ring renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. researchgate.net Consequently, Pyridine, 5-(2-bromoethoxy)-2-fluoro- can react with various nucleophiles, such as amines, thiols, and alkoxides, to yield the corresponding 2-substituted pyridine derivatives. For instance, treatment with primary or secondary amines can produce 2-aminopyridine derivatives. researchgate.net Similarly, reaction with thiols or their corresponding thiolates can lead to the formation of 2-thiopyridine derivatives. Furthermore, alkoxides can displace the fluoride to form 2-alkoxypyridine compounds.

The bromoethoxy side chain also provides a reactive handle for nucleophilic substitution. The primary alkyl bromide is susceptible to displacement by amines, thiols, and alkoxides, leading to the formation of a variety of derivatives. This allows for the introduction of diverse functional groups at the terminus of the ethoxy chain.

Intramolecular Cyclization Reactions

The presence of the 5-(2-bromoethoxy) group allows for the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, if the 2-fluoro group is first substituted by a nucleophile containing a reactive proton, such as an amine or a thiol, the resulting intermediate can undergo intramolecular cyclization. The nitrogen or sulfur atom can then displace the bromide on the ethoxy side chain to form a new heterocyclic ring fused to the pyridine core. This strategy is a powerful method for constructing complex polycyclic molecules. While direct examples with this specific pyridine derivative are not prevalent in the literature, the cyclization of substituted 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones demonstrates the feasibility of such intramolecular reactions involving a haloethoxy side chain to form new ring systems. rsc.org

Modifications of the Ethoxy Linkage

Beyond substitution of the terminal bromine, the ethoxy linkage itself can be a target for chemical modification, although this is less common. Under harsh conditions, such as treatment with strong acids like HBr or BBr₃, the ether linkage could be cleaved. However, the reactivity of the other positions on the molecule, particularly the C-Br and C-F bonds on the pyridine ring, would likely lead to a complex mixture of products under such conditions. More controlled modifications would typically be performed after the more reactive sites have been addressed.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 5-bromo-2-fluoropyridine (B45044) core of the molecule is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is particularly well-suited for reactions catalyzed by palladium complexes.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.com In this reaction, an organoboron compound, typically a boronic acid or boronic ester, is coupled with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov The 5-bromo position of Pyridine, 5-(2-bromoethoxy)-2-fluoro- is expected to readily participate in Suzuki-Miyaura coupling reactions. For example, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in good yields, demonstrating the utility of the 5-bromopyridine scaffold in these transformations. mdpi.comresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.ukmdpi.com This reaction is highly valuable for the synthesis of substituted alkynes. The 5-bromo position of Pyridine, 5-(2-bromoethoxy)-2-fluoro- can be effectively coupled with a variety of terminal alkynes under Sonogashira conditions. Research on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that this class of compounds reacts efficiently with a range of terminal alkynes, tolerating various functional groups such as free alcohols and amines. soton.ac.uk This provides a direct route to 5-alkynyl-2-fluoropyridine derivatives.

Table 2: Sonogashira Coupling of Bromofluoropyridine Derivatives with Terminal Alkynes

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| 3 | 3-Butyn-1-ol | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The 5-bromo position of Pyridine, 5-(2-bromoethoxy)-2-fluoro- is an ideal handle for Buchwald-Hartwig amination. Studies on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) have demonstrated that under catalytic conditions with a palladium catalyst and a suitable ligand (e.g., Xantphos), the amination occurs exclusively at the C-Br bond for both primary and secondary amines. researchgate.netnih.gov This chemoselectivity allows for the precise introduction of an amino group at the 5-position while leaving the 2-fluoro and bromoethoxy groups intact for further transformations.

Table 3: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | High |

| 2 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | High |

| 3 | n-Butylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | High |

Other Palladium and Copper-Catalyzed Coupling Reactions

The carbon-bromine bond at the 5-position of the pyridine ring is a key reactive site for palladium and copper-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds ossila.com. The differential reactivity between the C-Br and C-F bonds allows for selective functionalization at the bromine-substituted position ossila.com.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are commonly employed. In a typical Suzuki coupling, the bromo-substituted pyridine can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. For instance, the parent compound, 5-bromo-2-fluoropyridine, readily participates in Suzuki coupling reactions with arylboronic acids using catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] nih.gov.

Copper catalysts, often used in conjunction with palladium or on their own (as in Ullmann-type reactions), facilitate the formation of C-N, C-O, and C-S bonds. The combination of palladium and copper catalysis can be particularly effective for certain transformations, enabling tandem or cascade reactions to build complex heterocyclic systems semanticscholar.orgnih.gov. These dual catalytic systems can involve intricate mechanisms where one metal facilitates a specific bond formation, followed by the other catalyst mediating a subsequent transformation semanticscholar.org.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | Pyridine, 5-(2-bromoethoxy)-2-fluoro- R-B(OH)₂ | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O | 5-Aryl-2-fluoro-5-(2-bromoethoxy)pyridine | nih.gov |

| Buchwald-Hartwig Amination | Pyridine, 5-(2-bromoethoxy)-2-fluoro- R¹R²NH | Pd catalyst, Ligand, Base | 5-(R¹R²-amino)-2-fluoro-5-(2-bromoethoxy)pyridine | medchemexpress.com |

| Sonogashira Coupling | Pyridine, 5-(2-bromoethoxy)-2-fluoro- Terminal Alkyne | Pd catalyst, CuI, Base | 5-(Alkynyl)-2-fluoro-5-(2-bromoethoxy)pyridine | nih.gov |

Functionalization of the Pyridine Ring System

Beyond the functionalization at the halogenated positions, the pyridine ring itself can undergo further transformations, including directed C-H functionalization, oxidation, and reduction.

Directed C-H Functionalization Strategies

Palladium-catalyzed ligand-directed C-H bond functionalization has become a powerful tool for the selective modification of aromatic rings nih.gov. In the context of Pyridine, 5-(2-bromoethoxy)-2-fluoro-, the pyridine nitrogen atom can act as an endogenous directing group, guiding the functionalization to the ortho C-H bond at the C-6 position nih.gov.

This strategy allows for the direct conversion of the C-H bond into a new C-C, C-O, or C-X (halogen) bond, bypassing the need for pre-functionalized substrates tcichemicals.com. A common example is the palladium-catalyzed acetoxylation or alkoxylation of the C-6 position. The reaction typically involves a palladium(II) catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], and an oxidant, like phenyliodine(III) diacetate [PhI(OAc)₂] nih.govmdpi.com. The mechanism is believed to involve the coordination of the pyridine nitrogen to the palladium center, followed by cyclometalation to form a palladacycle intermediate, which then undergoes oxidative functionalization mdpi.com.

| Transformation | Position | Catalyst/Reagents | Product Type | Reference |

| C-H Acetoxylation | C-6 | Pd(OAc)₂, PhI(OAc)₂, AcOH/Ac₂O | 6-Acetoxy-5-(2-bromoethoxy)-2-fluoropyridine | nih.gov |

| C-H Alkoxylation | C-6 | Pd(OAc)₂, PhI(OAc)₂, Alcohol (ROH) | 6-Alkoxy-5-(2-bromoethoxy)-2-fluoropyridine | mdpi.com |

| C-H Arylation | C-6 | Pd(OAc)₂, Oxidant, Arylating Agent | 6-Aryl-5-(2-bromoethoxy)-2-fluoropyridine | nih.gov |

Oxidation Reactions (e.g., N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group via resonance but is inductively electron-withdrawing. This modification enhances the reactivity of the ring, particularly at the C-2 and C-6 positions, towards certain catalytic processes. For example, pyridine N-oxides are effective substrates in palladium-catalyzed C-H/C-H cross-coupling reactions, enabling the synthesis of unsymmetrical biheteroaryl molecules rsc.org.

| Reaction | Reagent | Product | Effect on Reactivity | Reference |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine, 5-(2-bromoethoxy)-2-fluoro-, N-oxide | Activates C-2 and C-6 positions for further functionalization | rsc.org |

Reduction Reactions (e.g., Catalytic Hydrogenation of the Pyridine Ring)

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring via catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and transition metal catalysts.

Commonly used catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the pyridine ring without affecting the other functional groups present in Pyridine, 5-(2-bromoethoxy)-2-fluoro-. Specifically, aggressive hydrogenation conditions can lead to undesirable side reactions, including:

Dehalogenation: Hydrogenolysis can cleave the C-Br and C-F bonds, replacing them with hydrogen atoms.

Ether Cleavage: The bromoethoxy side chain could potentially be cleaved under harsh reductive conditions.

Therefore, careful optimization of the catalyst, solvent, temperature, and pressure is necessary to selectively obtain the corresponding 5-(2-bromoethoxy)-2-fluoro-piperidine.

| Reaction | Catalyst | Desired Product | Potential Side Products |

| Catalytic Hydrogenation | PtO₂, Rh/C, or Raney Ni | 5-(2-bromoethoxy)-2-fluoro-piperidine | 5-(2-bromoethoxy)-piperidine (defluorination)5-ethoxy-piperidine (debromination/ether cleavage) |

Advanced Characterization Methodologies for Pyridine, 5 2 Bromoethoxy 2 Fluoro and Its Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an unparalleled tool for providing detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" would provide a clear fingerprint of its structure. The protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dictated by the positions of the fluorine and the bromoethoxy substituents. The ethoxy group would exhibit two characteristic triplets: one for the methylene (B1212753) group attached to the bromine (-CH₂Br) and another for the methylene group linked to the oxygen (-OCH₂-), likely in the δ 3.5-4.5 ppm range.

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The pyridine ring would show characteristic signals, with the carbon atom bonded to the fluorine exhibiting a large coupling constant (¹JC-F). The chemical shifts of the ring carbons would be influenced by the electronegativity of the fluorine and the electronic effects of the bromoethoxy group. The two aliphatic carbons of the bromoethoxy chain would be observed at higher field.

¹⁹F NMR: A fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluoro-pyridine derivative, and its coupling to adjacent protons would confirm its position on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 5-(2-bromoethoxy)-2-fluoro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Hs | 7.0 - 8.5 | 110 - 165 |

| -OCH₂- | ~4.3 | ~68 |

| -CH₂Br | ~3.7 | ~30 |

| Note: These are estimated values and can vary depending on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the unambiguous determination of the elemental composition of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-". This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the chemical formula, C₇H₇BrFNO. A key feature in the mass spectrum would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance, resulting in two peaks of similar intensity for the molecular ion.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are indicative of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-F stretch of the fluoropyridine ring, the C-O-C stretching of the ether linkage, and the C-Br stretch of the bromoethyl group. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the non-polar bonds, providing a more complete vibrational profile of the molecule.

Table 2: Predicted Key IR Absorption Bands for Pyridine, 5-(2-bromoethoxy)-2-fluoro-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |

| C-O-C Stretch (Ether) | 1050 - 1250 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 700 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Should "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" be amenable to crystallization, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the bromoethoxy side chain relative to the pyridine ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as halogen bonding or π-stacking, that govern the solid-state architecture.

Chromatographic Purity Assessment and Isolation Methods (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and assessment of the purity of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-".

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of the compound. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. Detection could be achieved using a UV detector, leveraging the UV absorbance of the pyridine ring.

Gas Chromatography (GC): Given its likely volatility, GC could also be employed for purity analysis. A capillary column with a suitable stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would allow for the separation and identification of the compound and any volatile impurities.

Computational Chemistry Approaches to Elucidate Molecular Structure and Reactivity

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-".

Molecular Modeling: Using methods such as Density Functional Theory (DFT), the three-dimensional structure of the molecule can be optimized to predict its most stable conformation.

Spectroscopic Prediction: Computational models can be used to predict NMR chemical shifts, IR vibrational frequencies, and Raman spectra. These theoretical predictions can serve as a valuable guide for the interpretation of experimental data once it becomes available.

Reactivity Indices: DFT calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can be used to predict the reactivity of the molecule and identify the most likely sites for electrophilic and nucleophilic attack.

Academic Research Applications of Pyridine, 5 2 Bromoethoxy 2 Fluoro

As a Versatile Building Block in Complex Organic Synthesis

The utility of Pyridine (B92270), 5-(2-bromoethoxy)-2-fluoro- as a foundational element in the synthesis of intricate organic molecules is well-recognized. Its distinct functionalities allow for a range of chemical transformations, making it a valuable starting point for the assembly of complex structures.

Construction of Advanced Heterocyclic Architectures

The 2-fluorine substituent on the pyridine ring of Pyridine, 5-(2-bromoethoxy)-2-fluoro- makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the construction of more complex heterocyclic systems. ossila.com The fluorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups or to build entirely new ring systems fused to the pyridine core.

Furthermore, the bromoethoxy side chain provides a reactive electrophilic site. This allows for subsequent reactions, such as etherification or the formation of linkages to other molecular scaffolds. The differential reactivity of the 2-fluoro and the bromoethoxy groups enables chemists to perform sequential and site-selective modifications, a key strategy in the synthesis of advanced, multi-substituted heterocyclic architectures. While specific examples detailing the use of Pyridine, 5-(2-bromoethoxy)-2-fluoro- in the synthesis of complex polycyclic systems are found primarily in patent literature, the principles of its reactivity are well-established with analogous compounds like 5-bromo-2-fluoropyridine (B45044). ossila.commedchemexpress.com

Facilitation of Multi-Step Synthesis Pathways in Academic Research

In the realm of academic research, multi-step synthetic sequences are often required to access novel compounds for biological evaluation. Pyridine, 5-(2-bromoethoxy)-2-fluoro- serves as a valuable intermediate in such pathways. Its pre-functionalized nature, with both a nucleophilic substitution site and an alkylating chain, streamlines the synthetic process. For instance, the 2-fluoropyridine (B1216828) moiety can be coupled with other fragments via palladium-catalyzed cross-coupling reactions, a common strategy in the assembly of complex molecules. ossila.com

The presence of the bromoethoxy group offers a handle for further elaboration later in a synthetic route. This could involve, for example, the introduction of a polar group to modify solubility or a reactive group for bioconjugation. The ability to perform these transformations in a stepwise manner is crucial for the systematic development of new chemical entities. Patents in the field of organic synthesis often disclose multi-step routes where similar fluorinated pyridine derivatives are key intermediates. google.comgoogle.com

Role in Medicinal Chemistry Research as an Intermediate Scaffold

The structural motifs present in Pyridine, 5-(2-bromoethoxy)-2-fluoro- are of significant interest in medicinal chemistry. The fluorinated pyridine core is a common feature in many biologically active compounds, and the bromoethoxy side chain provides a means for covalent modification or for use as a linker.

Precursor to Potential Pharmaceutical Compounds

Pyridine, 5-(2-bromoethoxy)-2-fluoro- is a valuable precursor for the synthesis of a wide range of potential pharmaceutical compounds. The 2-fluoropyridine scaffold is present in numerous drugs and clinical candidates. nbinno.com The fluorine atom can enhance metabolic stability and binding affinity to biological targets. The bromoethoxy group can be readily converted into other functionalities, allowing for the exploration of structure-activity relationships (SAR).

For example, the ether linkage can be a key interaction point with a biological target, or the terminal bromide can be displaced to connect the pyridine core to another pharmacophore. The synthesis of various substituted pyridines as intermediates for active pharmaceutical ingredients is a common theme in the patent literature, underscoring the importance of building blocks like Pyridine, 5-(2-bromoethoxy)-2-fluoro-. google.comgoogleapis.com

Utility in the Synthesis of Enzyme Inhibitors and Receptor Ligands

The development of selective enzyme inhibitors and receptor ligands is a major focus of medicinal chemistry. The 2-aminopyridine (B139424) moiety, which can be readily synthesized from 2-fluoropyridines, is a key structural feature in many kinase inhibitors. nih.gov Kinases are a major class of drug targets, particularly in oncology. ugr.esed.ac.uk The bromoethoxy side chain of Pyridine, 5-(2-bromoethoxy)-2-fluoro- can be utilized to introduce a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue in the active site of an enzyme. This strategy of irreversible inhibition can lead to increased potency and duration of action.

The design of such targeted covalent inhibitors is a contemporary approach in drug discovery. The flexibility of the bromoethoxy chain allows for precise positioning of the reactive group within the enzyme's active site. Research on kinase inhibitors often involves the synthesis of libraries of compounds with different substituents on a core scaffold, and a building block like Pyridine, 5-(2-bromoethoxy)-2-fluoro- is well-suited for such exploratory synthesis. chemrxiv.org

Contribution to Rational Drug Design and Lead Compound Optimization

Rational drug design relies on a detailed understanding of the interactions between a drug molecule and its biological target. Pyridine, 5-(2-bromoethoxy)-2-fluoro- can contribute to this process in several ways. The 2-fluoropyridine core provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement. The bromoethoxy side chain can function as a linker to connect the pyridine core to other molecular fragments, allowing for the exploration of different binding pockets on a target protein. nih.govresearchgate.net

In lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The reactivity of both the 2-fluoro and the bromoethoxy groups allows for the rapid generation of analogues with diverse properties. For instance, the bromoethoxy group can be used to attach polyethylene (B3416737) glycol (PEG) chains of varying lengths to modulate solubility and pharmacokinetic profiles. mdpi.com This ability to fine-tune the properties of a molecule is essential for the development of successful drug candidates.

Data Tables

Table 1: Physicochemical Properties of Pyridine, 5-(2-bromoethoxy)-2-fluoro-

| Property | Value |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| CAS Number | 1018975-85-3 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Table 2: Reactivity Profile of Pyridine, 5-(2-bromoethoxy)-2-fluoro-

| Functional Group | Type of Reaction | Potential Applications |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N, O, S-nucleophiles; Ring formation |

| Bromoethoxy | Nucleophilic Substitution | Linker for bioconjugation; Introduction of diverse functional groups |

| Pyridine Ring | Metal-catalyzed Cross-Coupling | C-C and C-N bond formation for scaffold elaboration |

Application in Agrochemical Research and Development

Extensive searches did not yield any specific instances of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" being utilized as an intermediate for novel pesticidal and fungicidal agents or in the synthesis of crop protection chemicals. While fluorinated pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many serving as key building blocks for herbicides, insecticides, and fungicides, the role of this specific compound is not documented in the available literature.

Intermediate for Novel Pesticidal and Fungicidal Agents

There is no publicly available research detailing the use of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" as a precursor or intermediate in the development of new pesticidal or fungicidal compounds.

Synthesis of Crop Protection Chemicals

No synthesis routes for existing or novel crop protection chemicals that involve "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" have been identified in the reviewed scientific and patent literature.

Emerging Uses in Materials Science Research

There is a lack of published research on the application of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" in the field of materials science.

Precursor for Advanced Organic Electronic Materials

No studies have been found that describe the use of "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" as a precursor for the synthesis of advanced organic electronic materials.

Utility in Biological Studies as a Chemical Probe for Pathway Investigation

No biological studies have been identified that employ "Pyridine, 5-(2-bromoethoxy)-2-fluoro-" as a chemical probe for the investigation of biological pathways.

Future Perspectives and Research Trajectories for Pyridine, 5 2 Bromoethoxy 2 Fluoro

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of Pyridine (B92270), 5-(2-bromoethoxy)-2-fluoro- will increasingly prioritize methodologies that align with the principles of green chemistry. Current synthetic approaches often rely on conventional methods that may involve hazardous reagents, significant solvent use, and multiple steps, leading to considerable waste generation. Future research will aim to develop more atom-economical, energy-efficient, and environmentally benign routes.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing syntheses where multiple bond-forming events occur in a single reaction vessel can significantly reduce waste, purification steps, and resource consumption. nih.govacs.orgresearchgate.net

Catalytic Approaches: The use of novel homogeneous or heterogeneous catalysts could enable more efficient and selective transformations, replacing stoichiometric reagents and allowing for catalyst recycling. mdpi.com

Bio-based Feedstocks: Investigating routes that begin from renewable biomass sources rather than petrochemicals is a long-term goal for enhancing sustainability. researchgate.netgithubusercontent.com

Alternative Energy Sources: The application of microwave irradiation or photochemical methods can accelerate reaction times and reduce energy consumption compared to traditional thermal heating. nih.govacs.orgresearchgate.netmdpi.com

| Parameter | Potential Traditional Route | Potential Greener Route |

|---|---|---|

| Starting Materials | Petroleum-derived precursors | Derivatives from biomass or waste streams |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Bio-based solvents (e.g., 2-MethylTHF) or solvent-free conditions |

| Methodology | Multi-step synthesis with intermediate isolation | One-pot, tandem, or multicomponent reaction |

| Energy Input | Prolonged heating under reflux | Microwave-assisted or catalytic reaction at lower temperatures |

| Atom Economy | Moderate | High |

Exploration of Unprecedented Reactivity and Novel Functionalization Pathways

The molecular architecture of Pyridine, 5-(2-bromoethoxy)-2-fluoro- offers distinct reactive sites that can be selectively manipulated to generate a diverse library of new chemical entities. The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net Concurrently, the terminal bromine on the ethoxy side chain serves as a classic handle for nucleophilic substitution.

Future research will focus on:

Orthogonal Functionalization: Developing selective conditions to react one site without affecting the other. For instance, a mild SNAr at the C2-fluorine position could be followed by a subsequent, different nucleophilic substitution at the bromoethyl group.

Cascade Reactions: Designing reactions where an initial event at one site triggers a subsequent intramolecular cyclization or rearrangement involving the other part of the molecule.

Side-Chain Elaboration: Moving beyond simple substitution of the bromine to explore reactions like elimination to form a vinyl ether, or conversion to an organometallic reagent for cross-coupling reactions. acs.orgcmu.edu This allows for the introduction of complex functionalities.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers |

| Bromoethoxy Chain | Nucleophilic Substitution | Azides, Cyanides, Carboxylates | Azidoethoxy, Cyanoethoxy, Acylethoxy groups |

| Bromoethoxy Chain | Elimination | Strong, non-nucleophilic base | Vinyloxy group |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide |

| Pyridine Ring | C-H Functionalization | Transition metal catalysis | Arylation, Alkylation at other ring positions |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry is a significant trend in modern chemical synthesis, offering enhanced safety, scalability, and control. mdpi.com The synthesis and functionalization of Pyridine, 5-(2-bromoethoxy)-2-fluoro- are well-suited for this technology. SNAr reactions, for instance, can be highly exothermic, and flow reactors provide superior heat management, preventing runaway reactions and improving product selectivity.

Future integration will involve:

Flow Synthesis: Developing continuous flow processes for the production of the parent compound, potentially telescoping multiple steps without intermediate purification. researchgate.net

High-Throughput Functionalization: Using automated flow platforms to rapidly react the parent molecule with a large array of nucleophiles, creating extensive compound libraries for screening. researchgate.netresearchgate.net

In-line Analysis: Integrating real-time analytical techniques (e.g., IR, NMR, MS) into the flow stream to monitor reaction progress and optimize conditions rapidly.

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Poor heat dissipation for exothermic reactions; risk of thermal runaway. | Excellent heat transfer; small reaction volumes minimize risk. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |

| Scalability | Non-linear and often problematic scale-up. | Linear scalability by running the system for longer periods ("scaling out"). |

| Automation | Challenging to fully automate. | Readily integrated with automated pumps, valves, and analytical tools. |

Synergistic Applications in Interdisciplinary Fields (e.g., Supramolecular Chemistry, Organocatalysis)

The unique structural features of Pyridine, 5-(2-bromoethoxy)-2-fluoro- and its derivatives make it a promising candidate for applications that bridge organic synthesis with materials science and catalysis.

Supramolecular Chemistry: The pyridine ring is a classic hydrogen bond acceptor and can coordinate to metal ions. By functionalizing the bromoethoxy side chain, it is possible to introduce additional recognition sites (e.g., hydrogen bond donors, charged groups). This would create sophisticated molecular building blocks (tectons) for the self-assembly of complex supramolecular architectures, such as metal-organic frameworks (MOFs), hydrogen-bonded polymers, and molecular cages. rsc.orgnih.gov

Organocatalysis: The pyridine nitrogen atom is a known Lewis basic site that can be used to catalyze a variety of organic reactions. consensus.appresearchgate.net Future research could involve modifying the 5-(2-bromoethoxy)-2-fluoro- scaffold to create novel chiral organocatalysts. For example, the side chain could be used to attach a chiral moiety or a hydrogen-bond-donating group, leading to a bifunctional catalyst capable of activating substrates with high stereocontrol. researchgate.net

The continued exploration of Pyridine, 5-(2-bromoethoxy)-2-fluoro- through these research trajectories promises to unlock its full potential, leading to innovations in sustainable chemistry, materials science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.